molecular formula C10H13BrO2 B13641673 1-Bromo-2,3-diethoxybenzene

1-Bromo-2,3-diethoxybenzene

Cat. No.: B13641673
M. Wt: 245.11 g/mol
InChI Key: IAQCHGYBUXQGNF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Bromo-2,3-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,3-diethoxybenzene using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Chemical Reactions Analysis

1-Bromo-2,3-diethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-2,3-diethoxybenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-2,3-diethoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

IAQCHGYBUXQGNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)OCC

Origin of Product

United States

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